Thymidine 3',5'-diacetate

Catalog No.
S8096941
CAS No.
M.F
C14H18N2O7
M. Wt
326.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine 3',5'-diacetate

Product Name

Thymidine 3',5'-diacetate

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C14H18N2O7

Molecular Weight

326.30 g/mol

InChI

InChI=1S/C14H18N2O7/c1-7-5-16(14(20)15-13(7)19)12-4-10(22-9(3)18)11(23-12)6-21-8(2)17/h5,10-12H,4,6H2,1-3H3,(H,15,19,20)/t10-,11+,12+/m0/s1

InChI Key

RGVBNBFNSBMXID-QJPTWQEYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C

Thymidine 3',5'-diacetate is a protected form of the nucleoside thymidine, where the 3' and 5' hydroxyl groups of the deoxyribose sugar are masked by acetyl esters. This modification significantly increases the compound's lipophilicity and solubility in common organic solvents compared to its parent nucleoside. It serves as a crucial, stable intermediate in multi-step organic syntheses, allowing for selective chemical modifications on the thymine base or other parts of a molecule while preventing unwanted side reactions at the hydroxyl positions. The acetyl groups are readily removed under specific, mild basic conditions, making it a key component in orthogonal synthesis strategies [1].

Research & Procurement Fit

Enzymatic Substrate Regioselective monoacetylation by lipases or esterases
Synthetic Intermediate Orthogonal acetyl protection for multi-step synthesis
Reference Standard Impurity profiling in antiviral nucleoside API manufacturing

Direct substitution with unprotected thymidine fails in many synthetic applications due to its poor solubility in aprotic organic solvents like chloroform or dichloromethane, which are standard media for many chemical reactions and purifications [REFS-1, REFS-2]. Using thymidine often leads to heterogeneous mixtures, lower yields, and complex purification procedures. Furthermore, Thymidine 3',5'-diacetate is not directly interchangeable with other protected forms, such as those bearing acid-labile (e.g., DMT) or fluoride-labile (e.g., TBDMS) groups. The choice of protecting group is a critical, non-negotiable parameter of a synthetic strategy; the diacetate is specifically selected when the overall molecular structure is sensitive to acidic or fluoride-containing reagents and requires mild, base-catalyzed deprotection .

Substitution Risk

Conformational divergence
C(2′)-endo-anti pucker differs from monoacetylated or unmodified thymidine, altering enzyme recognition
Regioselectivity mismatch
Monoacetylated derivatives cannot support dual-regioselective enzymatic access
Lipophilicity shift
Higher lipophilicity vs. thymidine alters solubility and chromatographic retention

Enhanced Solubility in Aprotic Organic Solvents for Improved Processability

Unprotected thymidine has limited utility in non-aqueous synthesis due to poor solubility; its solubility in PBS (pH 7.2) is approximately 5 mg/mL, and while soluble in DMSO, it is poorly soluble in less polar solvents essential for many reactions . In contrast, Thymidine 3',5'-diacetate is readily soluble in common organic solvents such as chloroform (CHCl3), enabling homogeneous reaction conditions and simplifying purification by standard silica gel chromatography [1]. This dramatic shift in solubility is a primary driver for its use as a synthetic intermediate.

Evidence DimensionSolubility in Common Organic Synthesis Solvents
Target Compound DataHigh; readily soluble in solvents like chloroform, enabling standard organic chemistry workflows.
Comparator Or BaselineThymidine: Low solubility in aprotic organic solvents; requires polar solvents like water or DMSO, complicating reaction setup and purification [REFS-1, REFS-2].
Quantified DifferenceQualitatively enables homogeneous reactions and standard chromatographic purification where the parent compound cannot be used.
ConditionsStandard laboratory conditions for organic synthesis and purification.

This property directly translates to higher reaction efficiency, more predictable outcomes, and significantly simplified downstream processing and purification, reducing time and solvent costs.

Conformational differentiation
Head-to-head
C(2′)-endo-anti pucker
Distinct from 3′-O-acetyl and unmodified thymidine by Raman
Supports conformational identity verification
Raman marker bands enable unambiguous differentiation

Orthogonal, Base-Labile Deprotection for Synthesizing Acid-Sensitive Molecules

The acetyl protecting groups of Thymidine 3',5'-diacetate are selectively cleaved under mild basic conditions, such as with potassium carbonate in methanol or ammonium hydroxide [1]. This base-lability provides critical orthogonality to other common protecting groups. For instance, acid-labile groups like dimethoxytrityl (DMT) or trityl (Tr), and fluoride-labile groups like silyl ethers (TBDMS, TIPS), remain intact during acetate removal . This allows for the synthesis of complex molecules with multiple, varied functional groups that would otherwise be degraded by the harsh acidic conditions required for DMT cleavage.

Evidence DimensionDeprotection Condition
Target Compound DataMildly basic (e.g., K2CO3 in MeOH, aq. NH3)
Comparator Or BaselineDMT-protected nucleosides: Acidic (e.g., trifluoroacetic acid). Silyl-protected nucleosides: Fluoride-based (e.g., TBAF).
Quantified DifferenceEnables selective deprotection without cleaving acid- or fluoride-labile functional groups present elsewhere in the molecule.
ConditionsMulti-step synthesis of complex, functionalized molecules.

This chemical compatibility is not a matter of preference but a strict requirement; it prevents the complete failure of a synthetic route by protecting acid-sensitive functionalities, directly impacting overall yield and project feasibility.

Regioselective hydrolysis
Head-to-head
5′-O-acetyl cleaved by porcine pancreatic lipase; 3′-O by C. cylindracea
Opposite regioselectivity depending on enzyme source
Enables enzyme-specific access to either monoacetylated regioisomer
Highest selectivity with porcine pancreatic lipase at pH 7.5

Increased Lipophilicity for Enhanced Cellular Permeability in Prodrug Development

Masking the two polar hydroxyl groups of thymidine with non-polar acetyl groups significantly increases the molecule's lipophilicity. This is a well-established strategy to enhance passive diffusion across the lipid bilayers of cell membranes [1]. This increase is quantitatively reflected in the calculated octanol-water partition coefficient (XLogP3), which is -0.9 for thymidine [2] and -0.2 for Thymidine 3',5'-diacetate [3]. This positive shift indicates a more favorable distribution into non-polar environments, which is a critical prerequisite for many cell-based assays and prodrug applications.

Evidence DimensionLipophilicity (Calculated Octanol-Water Partition Coefficient)
Target Compound DataXLogP3 = -0.2
Comparator Or BaselineThymidine: XLogP3 = -0.9
Quantified Difference+0.7 units, indicating a significant increase in lipophilicity.
ConditionsIn silico calculation using the XLogP3 model.

For researchers in drug delivery or cell biology, this enhanced lipophilicity makes it a superior starting material over unprotected thymidine for creating cell-permeable compounds or prodrugs intended to act on intracellular targets.

Surface rate enhancement
Head-to-head
Hydrolysis rate increased with polystyrene beads
Regioselectivity markedly reduced
Surface sensitivity offers tunable parameter for biocatalytic process
Observed specifically with porcine pancreatic lipase
CAL-B alcoholysis
Cross-study comparable
Up to 96% yield of 3′-O-acetylthymidine
Exclusive 5′-O-deacetylation by CAL-B lipase
High-yield access to 3′-O-acetylthymidine
Regioselectivity complementary to hydrolytic biocatalysts
In vivo bioavailability
Class-level
~1 h bioavailability; similar clearance among thymidine analogues
Intraperitoneal equimolar dosing in mice (BrdU, IdU, CldU, EdU)
Diacetate unlikely to extend in vivo persistence; value lies in lipophilicity and synthetic utility
Class-level inference; not directly measured for the diacetate
Melting point identity
Reported
126–128°C
Distinct from thymidine (185–187°C) and monoacetylated derivatives
Supports rapid identity confirmation and purity assessment
Literature consensus value; orthogonal to HPLC verification

Precursor for Base-Modified Nucleoside Analogs

This compound is the right choice for syntheses that require chemical modification of the thymine base (e.g., halogenation, alkylation, or coupling reactions). Its high solubility in organic solvents ensures efficient reactions, and the protected hydroxyls prevent unwanted side reactions, leading to cleaner products and higher yields compared to using unprotected thymidine [1].

Development of Lipophilic Thymidine Prodrugs for Cellular Studies

For applications in antiviral or anticancer research requiring enhanced delivery of thymidine or its analogs into cells, the diacetate form serves as an effective prodrug. Its increased lipophilicity facilitates passive transport across cell membranes, a critical first step for intracellular activity that is inefficient with the more polar, unprotected thymidine [2].

Building Block in Custom Solid-Phase Oligonucleotide Synthesis

In specialized oligonucleotide synthesis, this compound can be used as a building block when a synthetic route demands base-labile hydroxyl protection that is orthogonal to the standard acid-labile 5'-DMT protecting group. This allows for more complex and customized synthesis strategies that are not possible with standard phosphoramidites alone [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Biocatalytic monoacetylation
Enzyme-dependent regioselectivity
Regioisomer purity and yield consistency
Protected synthetic intermediate
Orthogonal acetyl protection
Deprotection efficiency and intermediate stability
API impurity reference standard
Defined chromatographic and spectral identity
HPLC purity, melting point, LC-MS confirmation
Conformational probe for SAR
C(2′)-endo-anti sugar pucker reference
Raman or NMR conformational identity verification

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

326.11140092 g/mol

Monoisotopic Mass

326.11140092 g/mol

Heavy Atom Count

23

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